molecular formula C22H36O4 B13891786 (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid

Cat. No.: B13891786
M. Wt: 364.5 g/mol
InChI Key: GGXXRJAROSMGDC-UHFFFAOYSA-N
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Description

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid is a complex organic compound characterized by its unique structure, which includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The synthetic routes often start with the preparation of the cyclopentyl ring, followed by the introduction of the hydroxy and methyl groups. The final steps involve the formation of the heptenoic acid moiety through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid include other cyclopentyl derivatives and heptenoic acid analogs. These compounds share structural similarities but may differ in their specific functional groups or stereochemistry.

Uniqueness

What sets this compound apart is its unique combination of functional groups and chiral centers, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H36O4

Molecular Weight

364.5 g/mol

IUPAC Name

7-[2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]hept-2-enoic acid

InChI

InChI=1S/C22H36O4/c1-3-4-9-17(2)16-19(23)14-12-18-13-15-21(24)20(18)10-7-5-6-8-11-22(25)26/h8,11-12,14,17-20,23H,3-7,9-10,13,15-16H2,1-2H3,(H,25,26)

InChI Key

GGXXRJAROSMGDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(C=CC1CCC(=O)C1CCCCC=CC(=O)O)O

Origin of Product

United States

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